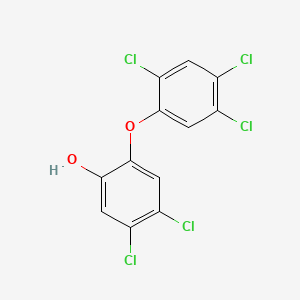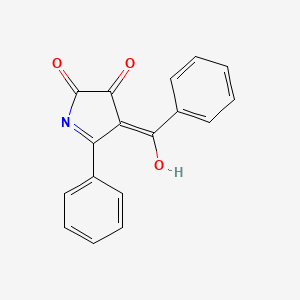
4-Benzoyl-5-phenyl-2,3-dihydropyrrol-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- is a heterocyclic compound that contains a pyrrole ring with two ketone groups at positions 2 and 3, a benzoyl group at position 4, and a phenyl group at position 5
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include inhibition of specific kinases or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antiviral properties.
Indole derivatives: Indoles share a similar heterocyclic structure and are known for their wide range of biological activities, including anticancer and anti-inflammatory effects.
Imidazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and are used in various therapeutic applications.
The uniqueness of 1H-Pyrrole-2,3-dione, 4-benzoyl-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H11NO3 |
|---|---|
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrole-2,3-dione |
InChI |
InChI=1S/C17H11NO3/c19-15(12-9-5-2-6-10-12)13-14(18-17(21)16(13)20)11-7-3-1-4-8-11/h1-10,19H/b15-13+ |
InChI-Schlüssel |
UAIUTDUNHTZTAM-FYWRMAATSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C\2=NC(=O)C(=O)/C2=C(\C3=CC=CC=C3)/O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=O)C2=C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)

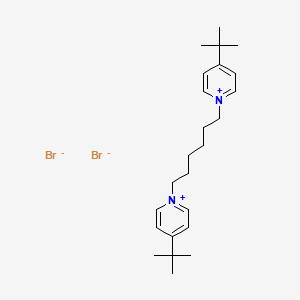
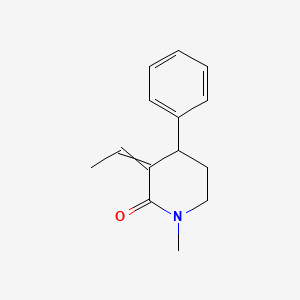

![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)

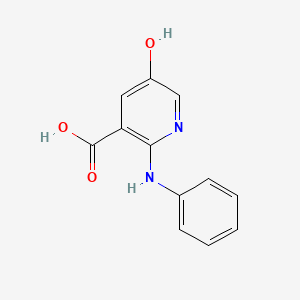

![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)

